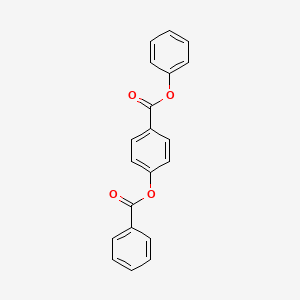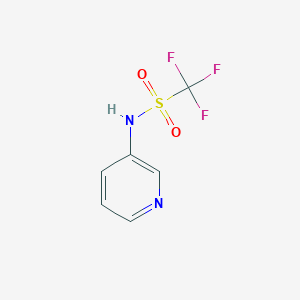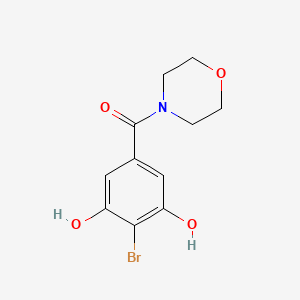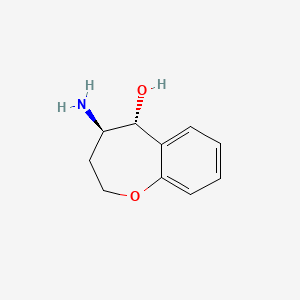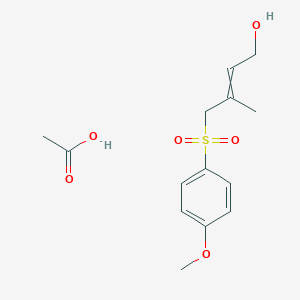
Acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol is a complex organic compound with a unique structure that combines acetic acid, a sulfonyl group, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol typically involves multiple steps. One common method starts with the preparation of 4-methoxyphenylacetic acid, which is then subjected to sulfonylation to introduce the sulfonyl group. The final step involves the addition of the acetic acid moiety under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or introduce hydrogen atoms.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a more saturated compound .
Applications De Recherche Scientifique
Acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol include:
4-methoxyphenylacetic acid: A simpler compound with similar functional groups.
2-((4-Methoxyphenyl)sulfonyl)acetic acid: Another compound with a sulfonyl group and methoxyphenyl group.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry .
Propriétés
Numéro CAS |
59830-33-0 |
|---|---|
Formule moléculaire |
C14H20O6S |
Poids moléculaire |
316.37 g/mol |
Nom IUPAC |
acetic acid;4-(4-methoxyphenyl)sulfonyl-3-methylbut-2-en-1-ol |
InChI |
InChI=1S/C12H16O4S.C2H4O2/c1-10(7-8-13)9-17(14,15)12-5-3-11(16-2)4-6-12;1-2(3)4/h3-7,13H,8-9H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
JYWSKERVYQUNLS-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCO)CS(=O)(=O)C1=CC=C(C=C1)OC.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


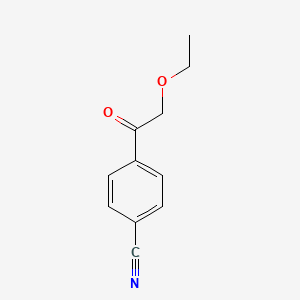
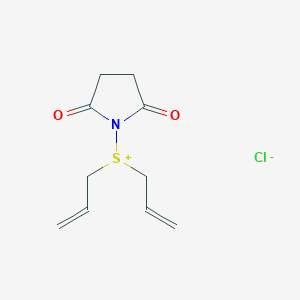
![4-(2-Piperazin-1-ylpyrido[2,3-d]pyrimidin-4-yl)thiomorpholine;sulfuric acid](/img/structure/B14607358.png)
![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl ethylcarbamate](/img/structure/B14607359.png)
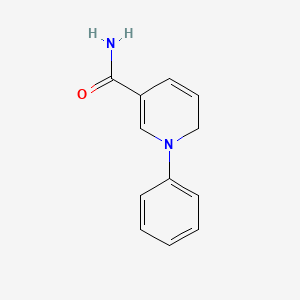
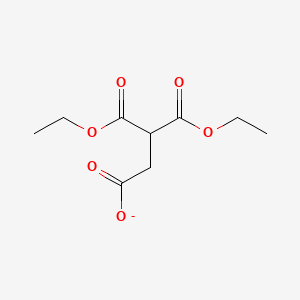
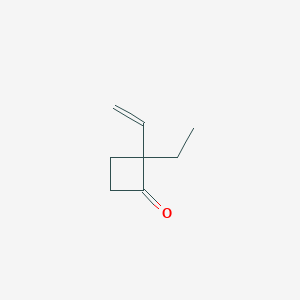
![1-[(3-Chloro-3-ethyl-2-nitrosopentyl)oxy]-4-methylbenzene](/img/structure/B14607369.png)
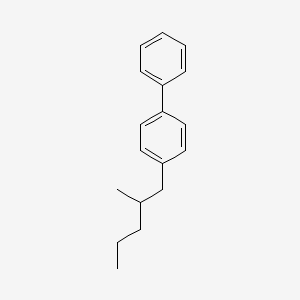
![2-Methoxy-4-[2-(propylamino)propyl]phenol](/img/structure/B14607382.png)
